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Compound of Interest

Compound Name: 3-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B3079430

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and
Applications

A Note on Nomenclature: This guide focuses on the chemical compound identified by CAS
Number 54396-44-0. While the topic requested was "3-Methyl-2-(trifluoromethyl)aniline,”
comprehensive database searches indicate that the widely synthesized, commercially
available, and researched isomer is 2-Methyl-3-(trifluoromethyl)aniline. This document will
proceed with an in-depth analysis of this latter compound, which possesses the molecular
formula and weight relevant to the topic.

Introduction

2-Methyl-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged
as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and
materials science. Its unique molecular architecture, featuring a sterically influencing methyl
group positioned ortho to the amine and a powerfully electron-withdrawing trifluoromethyl (CF3)
group at the meta position, imparts a distinct combination of reactivity, lipophilicity, and
metabolic stability to derivative molecules.

The trifluoromethyl group is a cornerstone of modern drug design, often employed as a
bioisostere for groups like methyl or chlorine.[1] Its presence can significantly enhance a drug
candidate's metabolic stability by blocking sites of oxidative metabolism, increase binding
affinity through favorable electrostatic interactions, and improve membrane permeability by
increasing lipophilicity.[1][2] This guide provides a comprehensive technical overview of 2-
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Methyl-3-(trifluoromethyl)aniline for researchers, scientists, and drug development
professionals, detailing its core properties, synthesis, and key applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational
to its application in research and development.

Core Identification Data

The fundamental identifiers for 2-Methyl-3-(trifluoromethyl)aniline are summarized below.

Identifier Value Source(s)

2-methyl-3-
IUPAC Name _ . [3]
(trifluoromethyl)aniline

3-Trifluoromethyl-2-
Synonym(s) methylaniline, 2-Amino-6- [415]

(trifluoromethyl)toluene

CAS Number 54396-44-0 [3][4][5][6]
Molecular Formula CsHsFsN [31[4][6][7]
Linear Formula CH3CeH3(CF3)NH:2 [518]
Molecular Weight 175.15 g/mol [B1I4161[71[9]
EC Number 259-145-5 [5][10]

InChi Key TWLDBACVSHADLI- B151EL0]

UHFFFAOYSA-N

Physicochemical Data

The compound's physical characteristics are crucial for determining appropriate handling,
storage, and reaction conditions.
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Property Value Source(s)
Appearance Colorless to pale yellow liquid [6]

Purity >95-99% (GC) [5][6]
Melting Point 38-42 °C [5][10]
Boiling Point 198-201 °C [6]

Density 1.205 g/cm3 @ 25°C [6]

Flash Point 82°C (closed cup) [6]

Soluble in organic solvents
Solubilit e.g., THF, DCM, ether); 6
y g
insoluble in water.

Molecular Structure and Mechanistic Insights

The specific arrangement of substituents on the aniline ring is the primary determinant of the
molecule's utility in synthesis.

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)aniline.
The structure's key features include:

 Aniline Core: The primary amine (-NHz2) group is a versatile nucleophile and a directing group
in electrophilic aromatic substitution. It is the key site for reactions like Buchwald-Hartwig
amination.[3]

o Ortho-Methyl Group: This group provides steric bulk adjacent to the amine, which can
influence the regioselectivity of reactions and modulate the conformation of downstream
products.

o Meta-Trifluoromethyl Group: As a potent electron-withdrawing group, the CFs moiety
deactivates the aromatic ring towards electrophilic substitution and increases the acidity of
the N-H protons. This electronic effect is critical for its role in creating stable, effective
pharmaceutical ingredients.[6]
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Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific orientation
of the three substituents. A common laboratory and bench-scale approach involves a multi-step
process starting from a more readily available precursor.[11]

Caption: Synthetic workflow for 2-Methyl-3-(trifluoromethyl)aniline.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis adapted from established chemical
principles for directed ortho-metalation.[11]

Step 1: Protection of the Amine Group

o Rationale: The acidic N-H protons of the aniline would interfere with the strong base used in
the subsequent lithiation step. The pivaloyl group is an effective protecting group that is
sterically bulky and also serves as a potent directed metalation group.

e Procedure:
o Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane).
o Cool the solution to 0°C in an ice bath.
o Add a base, such as triethylamine or pyridine, to scavenge the HCI byproduct.
o Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Perform an aqueous workup to remove salts and purify the resulting amide, pivalylamino-
3-trifluoromethylbenzene, typically by recrystallization or chromatography.

Step 2: Directed Ortho-Methylation
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o Rationale: The pivaloyl group directs the deprotonation (lithiation) to the ortho position. The
use of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand like
TMEDA (tetramethylethylenediamine) is highly effective for this transformation.

e Procedure:

o Dissolve the protected aniline from Step 1 in anhydrous THF under an inert atmosphere
(e.g., Argon or Nitrogen).

o Cool the solution to -78°C using a dry ice/acetone bath.

o Slowly add s-BuLi dropwise. A color change typically indicates the formation of the lithiated
species.

o Stir the mixture at -78°C for 1-2 hours.

o Add methyl iodide (an electrophile) and continue stirring, allowing the reaction to slowly

warm to room temperature.
o Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

o Extract the product with an organic solvent and purify to isolate pivalylamino-2-methyl-3-

trifluoromethylbenzene.
Step 3: Deprotection of the Amine

o Rationale: The final step is the removal of the pivaloyl protecting group to reveal the desired
primary amine. This is typically achieved through hydrolysis under harsh acidic or basic

conditions.
e Procedure:

o Reflux the methylated amide from Step 2 in a solution of concentrated hydrochloric acid or
a strong base like sodium hydroxide in aqueous ethanol.

o Monitor the reaction for the disappearance of the starting material.
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o After completion, cool the reaction mixture and neutralize it to the appropriate pH to
ensure the product is in its free amine form.

o Extract the final product, 2-Methyl-3-(trifluoromethyl)aniline, with an organic solvent.

o Purify the product via distillation under reduced pressure or column chromatography to
achieve high purity.[6]
Applications in Drug Development and Chemical
Synthesis

2-Methyl-3-(trifluoromethyl)aniline is not an active pharmaceutical ingredient (API) itself but is a
crucial intermediate for their synthesis.[12]

Pharmaceutical and Agrochemical Intermediate

The compound is a key precursor for a range of high-value molecules:

Kinase Inhibitors: The unique substitution pattern is ideal for creating targeted therapeutics
that require precise steric and electronic properties for high binding affinity and selectivity.[6]

o CNS-Active Compounds: The trifluoromethyl group enhances blood-brain barrier
permeability, making this intermediate valuable for synthesizing drugs targeting the central
nervous system.[6]

o Veterinary Analgesics: It is a documented intermediate in the synthesis of Flunixin, a non-
steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[12][13]

o Next-Generation Pesticides: In crop protection, it is used to develop fungicides and
insecticides with improved target specificity and controlled environmental persistence.[6]

Versatility in Core Chemical Reactions

The reactive amine group makes this molecule a versatile partner in several cornerstone C-N
and C-C bond-forming reactions.
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Generic Buchwald-Hartwig Amination Scheme

(Z-Methyl-&(triﬂuoromethyl)aniIine) (AryI/VinyI Halide)
Pd or Ni Catalyst
Base

(N-Substituted Aromatic Derivative)

Click to download full resolution via product page

Caption: Role in Buchwald-Hartwig Amination.

e Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed cross-coupling reaction
forms a carbon-nitrogen bond between the aniline and an aryl or vinyl halide. It is a powerful
method for synthesizing complex N-aryl amines.[3]

o Suzuki-Miyaura Coupling: While the amine itself doesn't directly participate, it can be
transformed (e.g., into a diazonium salt and then a halide) to enable this palladium-catalyzed
cross-coupling reaction for C-C bond formation.[3]

Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a quintessential example of a modern synthetic building
block, where strategic placement of functional groups provides immense value to the
pharmaceutical and chemical industries. Its molecular weight of 175.15 g/mol and formula of
CsHsFsN belie the chemical complexity and synthetic utility embedded within its structure.[6][7]
A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is
essential for scientists and researchers aiming to leverage its unique characteristics for the
design and development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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